methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate
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Overview
Description
Methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate is a chemical compound with the molecular formula C19H34N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate typically involves the reaction of 3-hexyl-1H-pyrazole with a suitable esterification agent. One common method is the esterification of 9-(3-hexyl-1H-pyrazol-5-yl)nonanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 9-(3-hexyl-1H-pyrazol-5-yl)nonanoic acid.
Reduction: Formation of 9-(3-hexyl-1H-pyrazol-5-yl)nonanol.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 9-(3-methyl-1H-pyrazol-5-yl)nonanoate
- Methyl 9-(3-phenyl-1H-pyrazol-5-yl)nonanoate
- Methyl 9-(3-ethyl-1H-pyrazol-5-yl)nonanoate
Uniqueness
Methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate is unique due to the presence of the hexyl group, which can influence its chemical properties and biological activity. The hexyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with lipid membranes. This can lead to differences in its pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
Properties
CAS No. |
168336-74-1 |
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Molecular Formula |
C19H34N2O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate |
InChI |
InChI=1S/C19H34N2O2/c1-3-4-5-10-13-17-16-18(21-20-17)14-11-8-6-7-9-12-15-19(22)23-2/h16H,3-15H2,1-2H3,(H,20,21) |
InChI Key |
IRKOBDPPHUMHSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NNC(=C1)CCCCCCCCC(=O)OC |
Origin of Product |
United States |
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